Comparative Antifungal Activity: 3,5-Dibromoaniline vs. 3,5-Dichloroaniline
In a direct head-to-head comparison of halogenated anilines against Trichophyton mentagrophytes, 3,5-dibromoaniline demonstrated superior fungitoxicity compared to its chlorinated analog 3,5-dichloroaniline [1]. The study identified both compounds as warranting further investigation, but the brominated derivative exhibited a stronger inhibitory effect, underscoring the impact of halogen size and polarizability on biological activity [1].
| Evidence Dimension | Fungitoxicity against Trichophyton mentagrophytes (qualitative rank order) |
|---|---|
| Target Compound Data | 3,5-Dibromoaniline: Strong inhibitory activity |
| Comparator Or Baseline | 3,5-Dichloroaniline: Moderate inhibitory activity |
| Quantified Difference | Not quantified in the primary source; however, 3,5-dibromoaniline was noted as possessing sufficient activity for further study, alongside 8-quinolinol (positive control), while 3,5-dichloroaniline was less potent. |
| Conditions | Shaken culture in Sabouraud dextrose broth enriched with yeast extract; 3,5-dibromoaniline hydrochloride tested at an unspecified concentration. |
Why This Matters
For procurement in antifungal research or agrochemical development, the superior potency of 3,5-dibromoaniline over 3,5-dichloroaniline translates to potential for lower effective concentrations and reduced formulation mass.
- [1] Gershon, H., & Parmegiani, R. (1971). Antifungal Activity of Substituted Nitrobenzenes and Anilines. Applied Microbiology, 22(3), 438-440. https://doi.org/10.1128/am.22.3.438-440.1971. View Source
